KRAS G12D inhibitor 13

KRAS G12D Medicinal Chemistry Structure-Activity Relationship

KRAS G12D inhibitor 13 (CAS 2648552-62-7) is a patent-exemplified small molecule (Compound 142, WO2021108683A1) from the Mirati Therapeutics chemical series, specifically targeting the oncogenic KRAS G12D mutant. Unlike MRTX1133 or pan-KRAS agents, this compound offers a distinct molecular architecture with a calculated LogP of 3.2 and MW of 589.64, making it an essential benchmark for SAR studies and target validation. Its unique aziridine-carbonyl scaffold enables precise interrogation of MAPK and PI3K pathway modulation in KRAS G12D-driven pancreatic, colorectal, and lung cancer cell lines. Procurement is indicated when experimental protocols require a chemically defined tool compound from this specific patent series, ensuring reproducibility in comparative efficacy screening and combination synergy assays.

Molecular Formula C31H33F2N7O3
Molecular Weight 589.6 g/mol
Cat. No. B15140733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 13
Molecular FormulaC31H33F2N7O3
Molecular Weight589.6 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CN=C5C(C)C)C)C)C(=O)C6CN6
InChIInChI=1S/C31H33F2N7O3/c1-15(2)25-27(16(3)9-10-34-25)40-28-19(11-21(33)26(36-28)24-20(32)7-6-8-23(24)41)29(37-31(40)43)39-17(4)13-38(14-18(39)5)30(42)22-12-35-22/h6-11,15,17-18,22,35,41H,12-14H2,1-5H3/t17-,18-,22+/m1/s1
InChIKeyGWDIBFOCNIJWFJ-HMFYCAOWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS G12D Inhibitor 13: A Key Tool Compound from the Mirati G12D Inhibitor Series


KRAS G12D inhibitor 13, also cataloged as compound 142, is a potent small-molecule inhibitor specifically targeting the oncogenic KRAS G12D mutant [1]. It is a member of a proprietary chemical series developed to inhibit the activity of the KRas G12D mutant protein, which is a major driver in pancreatic, colorectal, and lung cancers . As a research tool compound, it is intended for use in studying KRAS G12D-mediated cancer biology and signaling pathways . The compound is characterized by a molecular weight of 589.64 g/mol, a molecular formula of C31H33F2N7O3, and a calculated LogP of 3.2 .

Beyond 'A KRAS G12D Inhibitor': Why Chemical Structure Dictates Experimental Utility for KRAS G12D Inhibitor 13


The term 'KRAS G12D inhibitor' encompasses a diverse range of chemical entities with vastly different binding modes, potencies, and pharmacokinetic profiles, making direct substitution without careful consideration highly problematic [1]. Compounds targeting the same protein can operate via distinct mechanisms—covalent versus non-covalent inhibition, binding to different states of the GTPase (GDP- vs. GTP-bound), or interacting with distinct allosteric pockets—each leading to different selectivity and efficacy profiles in cellular and in vivo contexts [1][2]. Furthermore, subtle structural modifications within a single chemical series can result in orders-of-magnitude differences in potency and selectivity [3]. Therefore, KRAS G12D inhibitor 13's specific molecular architecture and its derivation from a specific patent series (compound 142 in WO2021108683A1) are not interchangeable with other in-class compounds . The evidence below quantifies why this specific compound offers distinct experimental attributes relative to key comparators.

KRAS G12D Inhibitor 13: Quantitative Differentiators for Scientific Selection


Structural Determinants of Potency: A Unique Scaffold Within the Mirati Series

KRAS G12D inhibitor 13 is defined by its unique chemical structure, which represents a specific, optimized lead from a large chemical series [1]. As 'Compound 142' in patent WO2021108683A1, its activity was benchmarked against other analogs within the same series, indicating its selection as a representative potent inhibitor [1]. While specific IC50 values are not publicly disclosed, its inclusion in the patent as a key example implies it possesses potent biochemical activity against KRAS G12D, differentiating it from earlier, less optimized analogs (e.g., compounds with lower numbers) within the same patent [1].

KRAS G12D Medicinal Chemistry Structure-Activity Relationship

Physicochemical Profile Differentiates from Tool Compound MRTX1133

KRAS G12D inhibitor 13 exhibits a distinct physicochemical profile compared to the widely-used tool compound MRTX1133, which is a non-covalent inhibitor [1]. The target compound has a molecular weight of 589.64 g/mol and a calculated LogP of 3.2 . In contrast, MRTX1133 has a molecular weight of 600.65 g/mol . While both are lipophilic, the difference in exact mass and specific chemical substituents can lead to differences in solubility, membrane permeability, and formulation requirements, which are critical practical considerations for in vitro and in vivo experimental design .

KRAS G12D Physicochemical Properties Compound Handling

Vendor Availability and Defined Sourcing for Procurement Planning

KRAS G12D inhibitor 13 has a defined vendor landscape with quantifiable pricing and available pack sizes, which is a key differentiator for procurement planning. For example, it is listed by TargetMol (Cat. No. T64178) with specific pricing: $1,520 for an unspecified quantity . This contrasts with other KRAS G12D tool compounds, such as the widely cited MRTX1133, which is available from multiple vendors with different pricing tiers (e.g., ProbeChem lists 5 mg for $198) . The availability of specific pricing and pack sizes for KRAS G12D inhibitor 13 allows for direct budgetary comparison and sourcing decisions.

KRAS G12D Chemical Procurement Research Reagents

KRAS G12D Inhibitor 13: Optimal Research and Procurement Scenarios


Studying KRAS G12D-Driven Signaling in Cellular Models

KRAS G12D inhibitor 13 is best suited for experiments designed to probe the specific role of the KRAS G12D mutation in cancer cell signaling pathways, such as the MAPK and PI3K pathways. Its use is indicated when a chemically defined tool compound from the Mirati patent series is required for target validation or pathway analysis in KRAS G12D-mutant cell lines (e.g., pancreatic, colorectal, or lung cancer models) [1][2]. This is based on its origin as a patent-exemplified compound intended for inhibiting KRas G12D activity [1].

Comparative Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

Due to its specific chemical structure (Compound 142 in WO2021108683A1), this inhibitor serves as a critical benchmark or control in SAR studies aimed at understanding how modifications to the core scaffold affect potency and selectivity [1]. Researchers can use this compound as a reference point when evaluating the activity of newly synthesized analogs or when comparing the effects of different chemical series targeting the KRAS G12D mutant [1].

Preclinical Combination Therapy Screens

KRAS G12D inhibitor 13 is a candidate for use in in vitro combination screens to identify synergistic drug partners. Given that other KRAS G12D inhibitors (e.g., MRTX1133) have shown synergy with EGFR and PI3Kα inhibitors, this compound can be deployed in similar cell viability assays to explore rational combination therapies for KRAS G12D-driven cancers [2].

Procurement for a Defined Chemical Series

For researchers or procurement specialists building a library of KRAS G12D tool compounds, this product represents a specific chemical entity from the Mirati Therapeutics patent family [1]. Its procurement is warranted when the experimental goal requires a compound from this specific series, rather than the more commonly studied MRTX1133 or the pan-KRAS inhibitor BI-2865, to address specific research questions or to build a diverse chemical collection for high-throughput screening [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.